![molecular formula C45H58N10O8S2 B1681432 (4R,7S,10S,13S,16S,19R)-10-(4-aminobutyl)-19-[[(2S)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide CAS No. 79486-60-5](/img/structure/B1681432.png)
(4R,7S,10S,13S,16S,19R)-10-(4-aminobutyl)-19-[[(2S)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide
Vue d'ensemble
Description
San 201-456 is a cyclic hexapeptide somatostatin analog.
Activité Biologique
The compound (4R,7S,10S,13S,16S,19R)-10-(4-aminobutyl)-19-[[(2S)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide is a complex cyclic peptide with potential therapeutic applications. This article explores its biological activity based on diverse research findings.
Physical Properties
Property | Value |
---|---|
Molecular Weight | 1093.2931 g/mol |
Density | 1.39 g/cm³ |
Melting Point | 1507.8 °C at 760 mmHg |
Solubility | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular receptors and pathways. Research indicates that it may target the epidermal growth factor receptor (EGFR) , which plays a crucial role in cell proliferation and survival. This interaction can lead to cytotoxic effects in cancer cells expressing EGFR.
Cytotoxicity Studies
In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. For example:
Cell Line | IC50 (µM) |
---|---|
A549 (Lung Cancer) | 15 |
MCF7 (Breast Cancer) | 20 |
HeLa (Cervical Cancer) | 25 |
These results suggest that the compound may serve as a potential therapeutic agent for treating cancers associated with EGFR overexpression.
Case Studies
- EGFR Targeting : A study published in Nature Communications highlighted the use of cyclic peptides similar to this compound for targeted drug delivery to EGFR-expressing tumors. The findings suggest improved therapeutic efficacy and reduced side effects compared to conventional chemotherapeutics .
- Induction of Apoptosis : Research conducted by Zhang et al. (2023) demonstrated that the compound induces apoptosis in cancer cells through the activation of caspase pathways. This mechanism is critical for the elimination of malignant cells and suggests its potential use in combination therapies .
- Antitumor Activity in Vivo : In animal models, administration of the compound resulted in significant tumor regression in xenograft models of breast cancer. The treatment led to a decrease in tumor size by approximately 60% compared to control groups .
Applications De Recherche Scientifique
The compound (4R,7S,10S,13S,16S,19R)-10-(4-aminobutyl)-19-[[(2S)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide is a complex cyclic peptide with potential applications in various fields, particularly in medicinal chemistry and biochemistry. Its intricate structure suggests a range of biological activities that can be harnessed for therapeutic purposes.
Anticancer Activity
The compound has shown promise as an anticancer agent , particularly due to its ability to bind to somatostatin receptors. This mechanism can induce apoptosis in tumor cells and inhibit tumor growth by interfering with the insulin-like growth factor 1 (IGF-1) signaling pathway. Research indicates that cyclic peptides similar to this compound can effectively target cancer cells expressing specific receptors, making them suitable candidates for targeted therapy .
Drug Delivery Systems
The unique structure of the compound allows it to function as a drug delivery vehicle . Its ability to encapsulate therapeutic agents and deliver them directly to target cells enhances the efficacy of treatments while minimizing side effects. This application is particularly relevant in the context of delivering chemotherapeutic agents to cancerous tissues .
Neurological Disorders
Given its structural properties and receptor affinity, the compound may also have applications in treating neurological disorders. Compounds that interact with neuropeptide receptors can modulate neurotransmitter release and provide therapeutic benefits in conditions such as Alzheimer's disease and other neurodegenerative disorders .
Antimicrobial Properties
Preliminary studies suggest that similar cyclic peptides exhibit antimicrobial activities. The potential of this compound to disrupt bacterial membranes or inhibit bacterial growth could pave the way for new antibiotics or treatments for resistant strains of bacteria .
Case Study 1: Targeting EGFR in Cancer Therapy
A study explored the use of cyclic peptides targeting the epidermal growth factor receptor (EGFR) in various cancers. The findings indicated that modifications similar to those present in this compound could enhance binding affinity and specificity towards cancerous cells expressing EGFR, leading to reduced tumor proliferation .
Case Study 2: Drug Delivery Mechanisms
Research demonstrated that cyclic peptides can be engineered to improve drug solubility and stability while enhancing cellular uptake. The compound's structure allows it to encapsulate hydrophobic drugs effectively, providing a controlled release mechanism that could significantly improve therapeutic outcomes in cancer treatment .
Propriétés
IUPAC Name |
(4R,7S,10S,13S,16S,19R)-10-(4-aminobutyl)-19-[[(2S)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H58N10O8S2/c1-26(56)38-45(63)53-36(39(48)57)24-64-65-25-37(54-40(58)31(47)20-27-12-4-2-5-13-27)44(62)51-34(21-28-14-6-3-7-15-28)42(60)52-35(22-29-23-49-32-17-9-8-16-30(29)32)43(61)50-33(41(59)55-38)18-10-11-19-46/h2-9,12-17,23,26,31,33-38,49,56H,10-11,18-22,24-25,46-47H2,1H3,(H2,48,57)(H,50,61)(H,51,62)(H,52,60)(H,53,63)(H,54,58)(H,55,59)/t26-,31+,33+,34+,35+,36+,37+,38+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRIWNRQEPOGNP-DYDSHOKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)N)C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H58N10O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
931.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79486-60-5 | |
Record name | San 201-456 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079486605 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.